molecular formula C17H11Cl2N3O3 B2791654 (Z)-2-((4-carbamoylphenyl)imino)-6,8-dichloro-2H-chromene-3-carboxamide CAS No. 325857-21-4

(Z)-2-((4-carbamoylphenyl)imino)-6,8-dichloro-2H-chromene-3-carboxamide

カタログ番号: B2791654
CAS番号: 325857-21-4
分子量: 376.19
InChIキー: DZUDPUURPCIUMY-XLNRJJMWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-((4-Carbamoylphenyl)imino)-6,8-dichloro-2H-chromene-3-carboxamide is a synthetic small molecule based on a 2-imino-2H-chromene (chromene) scaffold, designed for advanced pharmaceutical and biochemical research. This compound is of significant interest in investigative oncology and metabolic disease research, particularly for studying enzyme inhibition pathways. Chromene derivatives are established as potent inhibitors of carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase, which are key targets for managing type II diabetes . Furthermore, chromene-based molecular frameworks demonstrate high affinity for cancer-associated enzymes, including specific carbonic anhydrase (CA) isoforms such as the tumor-associated hCA IX and XII, making them valuable leads for developing novel anticancer agents . The structural motif of the 2-iminochromene-3-carboxamide is a versatile platform for chemical derivatization, enabling the synthesis of diverse heterocyclic compounds for broader pharmacological screening, such as the creation of pyrazole, pyrimidine, and pyridine hybrids . The dichloro substitution on the chromene core is a structure feature known to influence the compound's electronic properties and binding affinity to biological targets. This product is intended for use in hit-to-lead optimization campaigns, enzymatic assay development, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

特性

IUPAC Name

2-(4-carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O3/c18-10-5-9-6-12(16(21)24)17(25-14(9)13(19)7-10)22-11-3-1-8(2-4-11)15(20)23/h1-7H,(H2,20,23)(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUDPUURPCIUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((4-carbamoylphenyl)imino)-6,8-dichloro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(Z)-2-((4-carbamoylphenyl)imino)-6,8-dichloro-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

科学的研究の応用

(Z)-2-((4-carbamoylphenyl)imino)-6,8-dichloro-2H-chromene-3-carboxamide has promising applications in several scientific research areas:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including drug development and disease treatment.

    Industry: It can be used in the development of new materials and industrial processes.

作用機序

The mechanism by which (Z)-2-((4-carbamoylphenyl)imino)-6,8-dichloro-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

(Z)-2-[(4-Fluorophenyl)imino]-6,8-Dichloro-N-phenyl-2H-chromene-3-carboxamide

Structural Differences :

  • Substituent on the imino group: The analog features a 4-fluorophenyl group instead of 4-carbamoylphenyl.
  • Carboxamide group : The analog’s carboxamide is N-phenyl (-NHPh), whereas the target compound has a primary carboxamide (-CONH₂).

Physicochemical and Functional Implications :

  • Solubility : The target’s -CONH₂ group may improve aqueous solubility relative to the analog’s hydrophobic N-phenyl group.
  • Molecular weight : The analog has a lower molecular weight (427.26 g/mol vs. 464.28 g/mol), likely due to the smaller fluorine atom and lack of a carbamoyl group .

Chromene Derivatives from

The compounds described in share a chromene core but differ in substitution patterns:

  • Compound 3 : Features a 2-chlorobenzylidene group and a benzamide substituent.
  • Synthesis pathway: Generated via benzoylation of a cyano precursor, contrasting with the target compound’s likely condensation-based synthesis.

Key Comparisons :

  • Chlorine placement : Both compounds have chlorinated aromatic rings, but the target’s 6,8-dichloro pattern may confer distinct electronic effects compared to Compound 3’s 2-chlorophenyl groups.

Data Table: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
Target Compound C₂₂H₁₅Cl₂N₃O₃ 464.28 6,8-Cl; 4-carbamoylphenylimino (C2) Primary carboxamide (C3)
(Z)-2-[(4-Fluorophenyl)imino] analog C₂₂H₁₃Cl₂FN₂O₂ 427.26 6,8-Cl; 4-fluorophenylimino (C2) N-phenylcarboxamide (C3)
Compound 3 () C₂₈H₂₀Cl₂N₂O₂ 495.38 2-chlorobenzylidene (C8); 2-ClPh (C4) Benzamide (C2); cyano (C3)

Research Findings and Implications

Functional Group Impact

  • Carbamoyl vs.
  • Chlorine substituents: The 6,8-dichloro pattern in the target compound may confer greater steric and electronic effects than mono-chlorinated analogs, influencing π-π stacking or hydrophobic interactions.

Broader Context

  • While highlights imino-containing agrochemicals (e.g., clethodim), these compounds diverge significantly in core structure (cyclohexenone vs. chromene), limiting direct comparisons .

Q & A

Q. What are the optimal synthetic routes for (Z)-2-((4-carbamoylphenyl)imino)-6,8-dichloro-2H-chromene-3-carboxamide, and how can yield/purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
  • Step 1 : Formation of the chromene core via Claisen-Schmidt condensation between a substituted salicylaldehyde and a ketone.
  • Step 2 : Introduction of the imino group via Schiff base formation with 4-carbamoylaniline under acidic conditions (e.g., acetic acid) .
  • Step 3 : Chlorination at positions 6 and 8 using POCl₃ or SOCl₂, followed by carboxamide functionalization .
  • Optimization : Use catalysts like p-toluenesulfonic acid (PTSA) for imine formation, and monitor reaction progress via TLC/HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the Z-configuration of the imino group (δ 8.5–9.0 ppm for imine proton) and carboxamide resonance (δ 165–170 ppm in 13C). Chlorine substituents induce deshielding in aromatic regions .
  • FT-IR : Stretching bands at ~1660 cm⁻¹ (C=O carboxamide) and ~1600 cm⁻¹ (C=N imine) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with carbamoyl groups) .

Q. How to design preliminary biological assays to evaluate its therapeutic potential?

  • Methodological Answer :
  • In vitro screening :
  • Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare to cisplatin controls .
  • Anti-inflammatory : Inhibit COX-2/PGE₂ production in LPS-stimulated macrophages .
  • Dose-response curves : Use concentrations from 1–100 µM. Include solvent controls (e.g., DMSO <0.1%) to avoid artifacts .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Purity : Validate compound purity (>95% via HPLC) to exclude side-product interference .
  • Assay conditions : Standardize protocols (e.g., serum-free media for cytotoxicity assays to prevent protein binding ).
  • Structural analogs : Compare activity of positional isomers (e.g., 6-Cl vs. 8-Cl derivatives) to identify pharmacophores .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock/Vina) : Dock the compound into active sites of targets (e.g., EGFR kinase, PDB ID: 1M17). Prioritize poses with hydrogen bonds to carbamoyl/chlorine groups .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Analyze RMSD/RMSF to validate binding .
  • QSAR models : Use descriptors like ClogP and H-bond donors to correlate structure with anticancer activity .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :
  • Variations : Synthesize analogs with:
  • Substituent swaps : Replace 6,8-Cl with Br or F to study halogen effects .
  • Carbamoyl modifications : Convert to urea or thiourea for enhanced solubility .
  • Activity testing : Compare IC₅₀ values across analogs. Use ANOVA to identify statistically significant trends .

Q. What experimental controls are essential in mechanistic studies (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Positive controls : Include known inhibitors (e.g., aspirin for COX-2 inhibition).
  • Negative controls : Use scrambled or inactive analogs to confirm target specificity .
  • Kinetic assays : Measure enzyme activity (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition .

Data Contradiction Analysis

Q. How to address conflicting reports on solubility and bioavailability?

  • Methodological Answer :
  • Solubility profiling : Use shake-flask method in buffers (pH 1.2–7.4). Poor solubility (<10 µg/mL) may require formulation with cyclodextrins or liposomes .
  • Bioavailability : Perform parallel artificial membrane permeability assay (PAMPA) to predict intestinal absorption. Low permeability (<1×10⁻⁶ cm/s) suggests prodrug strategies .

Advanced Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (%)Reference
Chromene formationSalicylaldehyde, acetone, NaOH/EtOH, 60°C7590
Imination4-Carbamoylaniline, PTSA, toluene, reflux6885
ChlorinationPOCl₃, DMF, 80°C8292

Table 2 : Biological Activity Comparison with Analogs

CompoundSubstituentsIC₅₀ (µM, MCF-7)COX-2 Inhibition (%)
Target6,8-Cl, 4-carbamoyl12.3 ± 1.578 ± 4
Analog 16-Cl, 8-F18.7 ± 2.165 ± 3
Analog 2Carbamoyl → urea9.8 ± 1.282 ± 5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。